2-糠基硫代乙酸酯-d2

描述

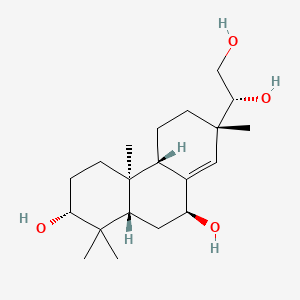

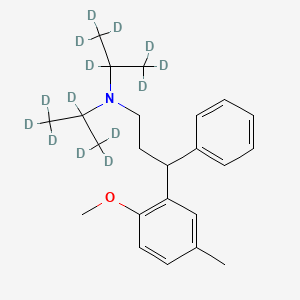

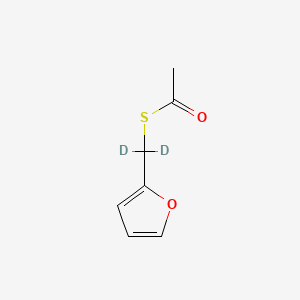

2-Furfurylthiol Acetate-d2 is a chemical compound with the molecular formula C7H8O2S and a molecular weight of 156.20222. It is a deuterium-labeled derivative of 2-Furfurylthiol Acetate, characterized by its light yellow, oily liquid appearance and a spicy, sweet odor. This compound is primarily used as a catalyst and intermediate in various chemical reactions, particularly in organic synthesis .

科学研究应用

2-Furfurylthiol Acetate-d2 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in esterification reactions.

Biology: Its deuterium-labeled form makes it useful in metabolic studies and tracing experiments.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

Industry: It is employed as a catalyst in various industrial processes, including the production of flavors and fragrances

安全和危害

The safety data sheet for Furfural, a related compound, indicates that it is classified as a flammable liquid (Category 3), and it has acute toxicity when ingested, inhaled, or comes in contact with skin . It can cause skin and eye irritation, and it may cause respiratory irritation . It is also suspected of causing cancer . It is toxic to aquatic life and can have long-lasting effects .

作用机制

Target of Action

2-Furfurylthiol Acetate-d2 is primarily used as a catalyst and intermediate in the reaction of hydrogen fluoride and isopropanol . It also serves as a reagent in esterification reactions in organic synthesis .

Mode of Action

The compound interacts with its targets by facilitating the reaction between hydrogen fluoride and isopropanol, acting as a catalyst . In organic synthesis, it functions as a reagent in esterification reactions .

Pharmacokinetics

It’s slightly soluble in chloroform and methanol , which may influence its absorption and distribution in the body if it were to be used in a biological context.

Result of Action

The primary result of the action of 2-Furfurylthiol Acetate-d2 is the facilitation of reactions in which it is used as a catalyst or reagent. It aids in the reaction of hydrogen fluoride and isopropanol and serves as a reagent in esterification reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Furfurylthiol Acetate-d2. For instance, it should be stored in a refrigerator to maintain its stability. Additionally, it should be handled with appropriate personal protective equipment to avoid irritation to the eyes and skin .

生化分析

Biochemical Properties

It is known that the compound is a precursor to furfurylmercaptan-d2, which is prone to oxidation to the disulfide . This suggests that 2-Furfurylthiol Acetate-d2 may interact with enzymes, proteins, and other biomolecules involved in oxidation-reduction reactions.

Molecular Mechanism

It is known that the compound is a precursor to furfurylmercaptan-d2, suggesting that it may exert its effects at the molecular level through this derivative

Metabolic Pathways

It is known that the compound is a precursor to furfurylmercaptan-d2 , suggesting that it may be involved in metabolic pathways related to this derivative

准备方法

The synthesis of 2-Furfurylthiol Acetate-d2 typically involves the reaction of 2-Furfurylthiol with acetic anhydride-d2. The process can be summarized as follows:

Reactants: 2-Furfurylthiol and acetic anhydride-d2.

Reaction Conditions: The reactants are mixed and heated to facilitate the reaction.

Purification: The resulting product is purified through distillation to obtain the desired compound.

Industrial production methods follow similar principles but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反应分析

2-Furfurylthiol Acetate-d2 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it back to 2-Furfurylthiol.

Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .

相似化合物的比较

2-Furfurylthiol Acetate-d2 can be compared with other similar compounds, such as:

2-Furfurylthiol: The non-deuterated form, which shares similar chemical properties but lacks the deuterium labeling.

Furfuryl Mercaptan: Another sulfur-substituted furan derivative used as a flavoring agent.

Thioacetic Acid S-Furfuryl Ester: A related compound with similar applications in organic synthesis

The uniqueness of 2-Furfurylthiol Acetate-d2 lies in its deuterium labeling, which makes it particularly valuable in research applications involving isotopic tracing and metabolic studies.

属性

IUPAC Name |

S-[dideuterio(furan-2-yl)methyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3/i5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOUTUIIYXYBQW-BFWBPSQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CO1)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724511 | |

| Record name | S-[(Furan-2-yl)(~2~H_2_)methyl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189712-86-4 | |

| Record name | S-[(Furan-2-yl)(~2~H_2_)methyl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

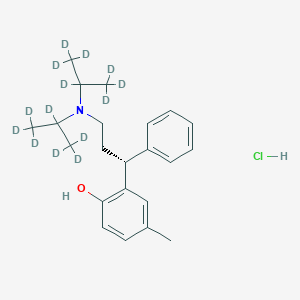

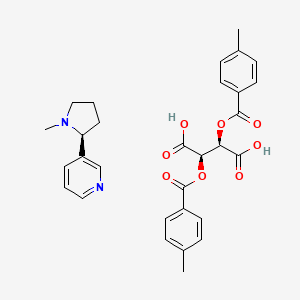

![N-{4-Amino-2-hydroxy-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl}-N'-(4-cyanophenyl)urea](/img/structure/B562205.png)

![4-[5-Chloro-2-(4-sulfobutylsulfanyl)-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonic acid](/img/structure/B562208.png)